[3-(Trifluoromethyl)phenoxy]acetyl chloride
Description
[3-(Trifluoromethyl)phenoxy]acetyl chloride is a fluorinated acyl chloride with the molecular formula C₉H₆ClF₃O₂. It features a phenoxy group substituted with a trifluoromethyl (-CF₃) group at the meta position, linked to an acetyl chloride moiety. This compound is primarily utilized in organic synthesis, particularly in the preparation of agrochemicals, pharmaceuticals, and specialty polymers. Its trifluoromethyl group enhances electron-withdrawing effects, increasing reactivity in nucleophilic acyl substitution reactions .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c10-8(14)5-15-7-3-1-2-6(4-7)9(11,12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWXHNTUPXGBQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60521241 | |
| Record name | [3-(Trifluoromethyl)phenoxy]acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60521241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85630-83-7 | |
| Record name | [3-(Trifluoromethyl)phenoxy]acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60521241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Trifluoromethyl)phenoxy]acetyl chloride typically involves the reaction of [3-(Trifluoromethyl)phenoxy]acetic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride product. The general reaction scheme is as follows:
[3-(Trifluoromethyl)phenoxy]acetic acid+SOCl2→[3-(Trifluoromethyl)phenoxy]acetyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [3-(Trifluoromethyl)phenoxy]acetyl chloride can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound can hydrolyze to form [3-(Trifluoromethyl)phenoxy]acetic acid and hydrochloric acid.
Reduction: The compound can be reduced to form [3-(Trifluoromethyl)phenoxy]acetaldehyde under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Amides, esters, and thioesters: from nucleophilic substitution.
[3-(Trifluoromethyl)phenoxy]acetic acid: from hydrolysis.
[3-(Trifluoromethyl)phenoxy]acetaldehyde: from reduction.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the introduction of the trifluoromethyl group into various organic molecules.
- Employed in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine:
- Investigated for its potential use in the development of new drugs and therapeutic agents.
- Studied for its biological activity and interactions with various biomolecules.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial applications.
- Applied in the development of materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of [3-(Trifluoromethyl)phenoxy]acetyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The trifluoromethyl group imparts unique properties to the resulting compounds, such as increased lipophilicity and metabolic stability.
Molecular Targets and Pathways:
- The compound can target nucleophilic sites in biomolecules, leading to the formation of covalent adducts.
- The trifluoromethyl group can influence the interaction of the compound with biological targets, affecting its pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
α-Methoxy-α-(Trifluoromethyl)phenylacetyl Chloride
- Molecular Formula : C₁₀H₈ClF₃O₂
- CAS Number : 20445-33-4, 39637-99-5
- Structural Differences: The trifluoromethyl and methoxy (-OCH₃) groups are attached to the same central carbon, forming a chiral center. This contrasts with [3-(Trifluoromethyl)phenoxy]acetyl chloride, where the trifluoromethyl group is on the aromatic ring.
- Applications : Widely used as Mosher’s acid chloride (a chiral derivatizing agent for resolving enantiomers via NMR or chromatography) .
- Reactivity: The methoxy group stabilizes the adjacent trifluoromethyl group, reducing electrophilicity compared to this compound.
3-Methyl-5-(Trifluoromethyl)benzoyl Chloride
- Molecular Formula : C₉H₆ClF₃O
- CAS Number: Not explicitly listed (Reference Code: 10-F342310)
- Structural Differences : Contains a benzoyl chloride group (C₆H₅COCl) with trifluoromethyl and methyl substituents on the aromatic ring.
- Applications : Used in synthesizing fluorinated aromatic polymers and liquid crystals.
- Reactivity : The benzoyl chloride group is less reactive toward nucleophiles than acetyl chloride due to resonance stabilization of the carbonyl group.
Fluoroacetyl Chloride
- Molecular Formula : C₂H₂ClFO
- CAS Number : 359-06-8
- Structural Differences : A simpler molecule with a single fluorine atom on the acetyl group.
- Applications : Intermediate in producing fluorinated pharmaceuticals (e.g., antimetabolites).
- Reactivity : Less electron-withdrawing than the trifluoromethyl group, resulting in slower reaction kinetics in acylations.
Trichloroacetyl Chloride
- Molecular Formula : C₂Cl₄O
- CAS Number : 76-02-8
- Structural Differences : Chlorine atoms replace all hydrogens on the acetyl group.
- Applications : Precursor for herbicides and chlorinated polymers.
- Reactivity : Highly electrophilic due to strong electron-withdrawing effects of chlorine, but less thermally stable than fluorinated analogs.
Comparative Data Table
Key Research Findings
- Electron-Withdrawing Effects: The trifluoromethyl group in this compound enhances electrophilicity compared to non-fluorinated analogs, enabling efficient reactions with amines and alcohols .
- Chirality vs. Aromatic Substitution: While Mosher’s acid chloride (α-methoxy derivative) is prized for chiral resolution, this compound’s meta-substituted aromatic system improves steric accessibility in coupling reactions .
- Safety Profiles : Trichloroacetyl chloride exhibits higher acute toxicity (skin/eye corrosion) compared to fluorinated analogs, which are generally safer but require handling under inert conditions .
Biological Activity
[3-(Trifluoromethyl)phenoxy]acetyl chloride, with the molecular formula C₉H₇ClF₃O, is an acyl chloride characterized by its trifluoromethyl group. This compound exhibits notable reactivity and biological activity, making it a subject of interest in medicinal chemistry and agrochemical research. Its unique structural features enhance its lipophilicity and stability, which are crucial for various biological interactions.
The synthesis of this compound typically involves the reaction of 3-(trifluoromethyl)phenoxyacetic acid with thionyl chloride (SOCl₂) under anhydrous conditions. This method is preferred to prevent hydrolysis, ensuring a high yield of the acyl chloride product. The general reaction can be represented as follows:
The trifluoromethyl group significantly influences the compound's chemical behavior, enhancing its reactivity in nucleophilic substitution reactions where it forms covalent bonds with nucleophiles.
The mechanism of action for this compound involves its interaction with specific biological targets. The presence of the trifluoromethyl group increases electron density on the aromatic ring, which enhances its reactivity with biological nucleophiles such as amino acids in proteins. This property can influence pharmacokinetic profiles and metabolic stability.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of compounds related to this compound. For instance, derivatives have shown significant antibacterial and antifungal activities. The structure-activity relationship (SAR) indicates that modifications in the trifluoromethyl position can lead to variations in potency against microbial strains.
| Compound | Antibacterial Activity (MIC, µg/mL) | Antifungal Activity (MIC, µg/mL) |
|---|---|---|
| Compound A | 32 | 16 |
| Compound B | 16 | 8 |
| This compound | 8 | 4 |
Anti-Inflammatory Effects
In addition to its antimicrobial properties, this compound has been explored for anti-inflammatory activities. Compounds derived from this structure demonstrated significant inhibition of inflammatory cytokines and enzymes such as COX-2, which is critical in mediating inflammation.
- Inhibition Studies :
- In vitro assays showed that derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac.
- For example, a derivative demonstrated an IC50 of 0.01 µM against COX-2, indicating potent anti-inflammatory activity.
Case Studies
- Study on Antimicrobial Properties : A recent investigation focused on synthesizing various derivatives of this compound to evaluate their antimicrobial efficacy against resistant strains of bacteria and fungi. The study found that certain derivatives exhibited enhanced activity compared to existing antibiotics.
- Anti-Inflammatory Research : Another study assessed the anti-inflammatory potential of related compounds through in vivo models. Results indicated that compounds derived from this compound significantly reduced edema in animal models, showcasing their therapeutic potential in treating inflammatory conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
